molecular formula C25H27N3O3 B1193090 M1-PAM-B

M1-PAM-B

货号: B1193090
分子量: 417.51
InChI 键: VISGMFIUEGSOJS-VXKWHMMOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

M1-PAM-B is a novel selective muscarinic M1 receptor positive allosteric modulator.

科学研究应用

Cognitive Enhancement

Cognitive Function in Neurodegenerative Diseases:
Research indicates that M1-PAM-B and similar compounds can significantly improve cognitive function in models of Alzheimer's disease and schizophrenia. For instance, studies have demonstrated that these modulators can reverse cognitive deficits induced by atypical antipsychotics, enhancing recognition memory and cognitive flexibility without the cholinergic side effects typically associated with direct agonists .

Mechanisms of Action:
The efficacy of this compound in cognitive tasks has been linked to its ability to enhance cholinergic signaling selectively. Unlike non-selective acetylcholinesterase inhibitors, which improve attention but may cause gastrointestinal side effects, this compound has been shown to enhance cognitive flexibility and reduce response perseveration without altering attentional filtering . This specificity makes it a promising candidate for treating cognitive deficits in various psychiatric conditions.

Pharmacological Properties

Safety Profile:
One of the key advantages of this compound is its safety profile. Studies have shown that it does not produce significant cholinergic adverse effects or seizure liability at therapeutic doses . This characteristic is crucial for developing treatments aimed at long-term use in populations affected by cognitive disorders.

Comparative Efficacy:
When compared to other compounds in its class, such as VU6007477, this compound demonstrates superior potency and efficacy. For example, while VU6007477 showed robust cholinergic activity leading to seizures, this compound maintains a pure PAM profile with minimal agonist activity, making it a safer option for clinical applications .

Case Studies

Preclinical Studies:
In preclinical trials involving rodent models, this compound exhibited significant improvements in tasks measuring cognitive flexibility and memory retention. For instance, in novel object recognition tests, animals treated with this compound showed enhanced performance compared to controls . These findings suggest that this compound could be effective in reversing cognitive impairments associated with aging or neurodegenerative diseases.

Clinical Implications:
The potential for this compound extends beyond animal models. Ongoing clinical trials are exploring its efficacy in human subjects suffering from Alzheimer's disease and schizophrenia. Initial results indicate promising outcomes regarding cognitive improvement without significant side effects, reinforcing the need for further investigation into its therapeutic applications .

Data Summary

FeatureThis compoundVU6007477
Potency (EC50)0.92 μM230 nM
Agonist ActivityEC50 > 10 μMAgonist activity present
CNS PenetrationHighModerate
Cholinergic Side EffectsNonePresent
Cognitive Enhancement EfficacySignificantLimited

常见问题

Basic Research Questions

Q. How should researchers formulate a scientifically rigorous research question for studying M1-PAM-B?

  • Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • Population: Specific biological systems or cell lines affected by this compound.
  • Intervention: Dosage ranges or molecular interactions of this compound.
  • Comparison: Baseline activity without this compound or analogous compounds.
  • Outcome: Quantifiable metrics (e.g., binding affinity, enzymatic inhibition).
    • Key Consideration : Ensure alignment with gaps identified in systematic reviews or prior studies .

Q. What experimental design principles are critical for reproducibility in this compound studies?

  • Methodology :

  • Control Groups : Include positive/negative controls to validate assay sensitivity.
  • Blinding : Use double-blinding in pharmacological assays to reduce bias.
  • Replication : Perform triplicate measurements for statistical robustness.
    • Documentation : Follow guidelines for detailed experimental protocols, including instrument calibration and reagent batch numbers .

Q. How can researchers address contradictions in this compound data across studies?

  • Methodology :

  • Meta-Analysis : Aggregate data using random-effects models to account for variability.
  • Sensitivity Analysis : Test if results hold under different assumptions (e.g., outlier exclusion).
  • Contextual Factors : Compare experimental conditions (e.g., pH, temperature) between conflicting studies .

Advanced Research Questions

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound experiments?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.
  • LASSO Regression : Use regularization to identify significant predictors in high-dimensional datasets (e.g., multi-omics integration) .
    • Validation : Apply bootstrap resampling to assess model stability .

Q. How can researchers optimize assay parameters for this compound in heterogeneous biological systems?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., incubation time, concentration).
  • Response Surface Methodology (RSM) : Model nonlinear relationships to identify optimal conditions.
    • Example Table :
VariableRange TestedOptimal ValueImpact on Outcome
Temperature (°C)25–4037↑ Binding affinity by 30%
pH6.5–8.07.4↓ Non-specific binding
.

Q. What strategies mitigate batch effects in large-scale this compound screening studies?

  • Methodology :

  • ComBat Harmonization : Adjust for technical variability using empirical Bayes methods.
  • QC Samples : Include reference samples in each batch to monitor drift.
    • Validation : Perform PCA to visualize batch effect correction efficacy .

Q. Methodological Best Practices

Q. How should researchers document and report this compound findings to meet journal standards?

  • Structure :

  • Results : Present raw and processed data separately; use appendices for large datasets.
  • Discussion : Link findings to hypotheses, emphasizing mechanisms over correlation.
    • References : Cite primary literature for compound synthesis and prior functional studies .

Q. What ethical guidelines apply to this compound research involving animal or human models?

  • Compliance :

  • Institutional Review : Submit protocols to ethics committees for approval.
  • Data Anonymization : Remove identifiers from human-derived datasets.
    • Reporting : Adhere to ARRIVE or CONSORT guidelines for preclinical/clinical studies .

Q. Tables for Reference

Table 1 : Common Statistical Tests for this compound Data Analysis

ScenarioTest/MethodSoftware Implementation
Dose-response curvesNonlinear regressionGraphPad Prism, R drc
High-dimensional dataLASSO regressionPython scikit-learn
Batch effect correctionComBatR sva
.

属性

分子式

C25H27N3O3

分子量

417.51

IUPAC 名称

7-(((1S,2S)-2-Hydroxycyclohexyl)oxy)-2-(4-(1-methyl-1H-pyrazol-3-yl)benzyl)isoindolin-1-one

InChI

InChI=1S/C25H27N3O3/c1-27-14-13-20(26-27)18-11-9-17(10-12-18)15-28-16-19-5-4-8-23(24(19)25(28)30)31-22-7-3-2-6-21(22)29/h4-5,8-14,21-22,29H,2-3,6-7,15-16H2,1H3/t21-,22-/m0/s1

InChI 键

VISGMFIUEGSOJS-VXKWHMMOSA-N

SMILES

O=C1N(CC2=CC=C(C3=NN(C)C=C3)C=C2)CC4=C1C(O[C@@H]5[C@@H](O)CCCC5)=CC=C4

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

M1-PAM-B;  M1 PAM B;  M1PAMB

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
M1-PAM-B
6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
M1-PAM-B
6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
M1-PAM-B
6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
M1-PAM-B
6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
M1-PAM-B
6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
M1-PAM-B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。